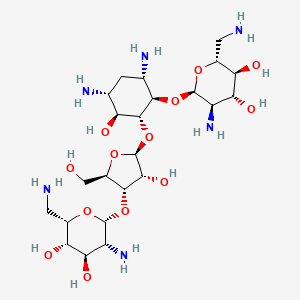

Framycetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial Selection Marker in Genetic Engineering:

Neomycin's ability to inhibit bacterial growth is exploited in genetic engineering to select transformed cells. Scientists introduce a neomycin resistance gene (neo) alongside the gene of interest into plasmids (circular DNA molecules). When transformed bacteria are exposed to neomycin, only those that successfully incorporated the plasmid (and thus the neo gene) can survive and grow. This allows researchers to identify and isolate transformed bacteria containing the desired gene. [Source: National Center for Biotechnology Information ""]

Studying Gut Microbiome:

Neomycin is a valuable tool for studying the gut microbiome, the complex community of microorganisms inhabiting the intestines. Researchers can administer neomycin to animal models to selectively eliminate specific bacterial populations. This allows them to investigate the role of these bacteria in various physiological processes, gut health, and disease development. [Source: National Institutes of Health ""]

Investigating Antiviral Effects:

Recent research suggests neomycin may have antiviral properties beyond its traditional role as an antibiotic. Studies have shown that neomycin can inhibit the replication of certain viruses, including influenza A virus. This opens doors for exploring its potential application in developing antiviral therapies. [Source: ResearchGate ""]

Framycetin is an aminoglycoside antibiotic derived from the bacterium Streptomyces fradiae. It is primarily used in topical formulations to treat various bacterial infections, including those affecting the skin, eyes, and ears. The compound is particularly effective against gram-negative bacteria and is often employed in combination with other agents for enhanced therapeutic effects. Its chemical formula is and it has a molecular weight of approximately 614.64 g/mol .

Neomycin acts as a bactericidal antibiotic by inhibiting protein synthesis in bacteria. It binds to the 16S ribosomal RNA subunit, preventing the formation of the peptide bond essential for protein assembly []. This mechanism is particularly effective against gram-negative bacteria [].

Physical and Chemical Properties

- Appearance: White to yellowish powder [].

- Melting point: Not applicable, decomposes upon heating [].

- Boiling point: Not applicable, decomposes upon heating [].

- Solubility: Highly soluble in water, slightly soluble in alcohol [].

- Stability: Stable under acidic conditions, degrades in alkaline environments [].

Framycetin functions by binding to the 30S ribosomal subunit of bacteria, leading to the misreading of transfer RNA (tRNA). This misreading results in the incorrect incorporation of amino acids into peptides, ultimately disrupting protein synthesis and leading to bacterial cell death. The mechanism involves specific interactions with the 16S ribosomal RNA and protein S12, affecting the decoding site in the ribosome .

In addition to its antibacterial action, framycetin can undergo hydrolysis, yielding neamine and neobiosamine B as products . The compound's stability can be influenced by various environmental factors, including pH and temperature.

Framycetin can be synthesized through fermentation processes involving Streptomyces fradiae. The biosynthetic pathway starts from simple sugars and amino acids, which are transformed into more complex structures through enzymatic reactions. Key steps include:

- Fermentation: Cultivating Streptomyces fradiae under controlled conditions.

- Extraction: Isolating the antibiotic from the fermentation broth using solvent extraction techniques.

- Purification: Employing chromatographic methods to purify framycetin from other metabolites.

Alternative synthetic routes have been explored but are less common due to the complexity of the compound's structure .

Framycetin's primary applications include:

- Topical Treatments: Used in ointments and creams for skin infections.

- Ophthalmic Solutions: Effective against bacterial conjunctivitis.

- Nasal Preparations: Reducing nasal carriage of staphylococci.

Additionally, framycetin has been studied for its potential role in treating chronic wounds and preventing infections in surgical settings .

Framycetin shares structural similarities with several other aminoglycoside antibiotics. Below are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Neomycin B | Derived from Streptomyces fradiae, similar mechanism of action but broader spectrum. | |

| Gentamicin | More potent against gram-negative bacteria; used systemically despite toxicity risks. | |

| Tobramycin | Often used in cystic fibrosis patients; more resistant to enzymatic degradation than others. | |

| Amikacin | Semi-synthetic derivative of kanamycin; effective against resistant strains. |

Framycetin's uniqueness lies in its specific binding affinity for the 30S ribosomal subunit and its topical application profile that minimizes systemic toxicity compared to others like gentamicin or amikacin .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = -3.70

-7.8

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Neomycin is included in the database.

Neomycin sulfate tablets are indicated as adjunctive therapy as part of a regimen for the suppression of the normal bacterial flora of the bowel, e.g., preoperative preparation of the bowel. It is given concomitantly with erythromycin enteric-coated base. /Included in US product label/

Neomycin sulfate has been shown to be effective adjunctive therapy in hepatic coma by reduction of the ammonia-forming bacteria in the intestinal tract. The subsequent reduction in blood ammonia has resulted in neurologic improvement. /Included in US product label/

Although oral neomycin has been used as an adjunct to fluid and electrolyte replacement in the treatment of bacterial GI infections, including diarrhea caused by enteropathogenic Escherichia coli (EPEC),13 15 the drug is no longer recommended for the treatment of any GI infections. /NOT included in US product label/

Oral neomycin has been used in the treatment of hypercholesterolemia. The therapeutic value of the drug in hypercholesterolemia may be due in part to a reduction in GI absorption of cholesterol, resulting in enhanced elimination of cholesterol as neutral sterols in the feces. However, neomycin is not considered a first- or second-line agent for the treatment of hypercholesterolemia and probably should only be considered after all conventional treatments have been tried. /NOT included in US product label/

Neomycin is used topically in combination with other anti-infective agents for the short-term treatment of superficial infections of the eye caused by susceptible bacteria. /Included in US product label/

Neomycin is used in combination with other anti-infective agents and corticosteroids for the treatment of corticosteroid-responsive ocular conditions when a corticosteroid is indicated and a bacterial infection or risk of infection exists. /Included in US product/

Neomycin is used in combination with other anti-infective agents and corticosteroids for the treatment of otitis externa caused by susceptible bacteria. /Included in US product label/

Neomycin sulfate in combination with polymyxin B sulfate is used for irrigation of the urinary bladder to prevent bacteriuria and bacteremia (due to gram-negative bacilli) associated with the use of indwelling catheters. Bladder irrigation with the anti-infective combination appears to decrease the incidence of urinary tract infections when open drainage urinary catheter systems are used. However, in one controlled study in patients with closed urinary catheter systems, bladder irrigation with the anti-infective combination did not decrease the incidence of bacteriuria compared to nonirrigation. Neomycin has also been used for peritoneal instillation and for irrigation of wounds or surgical sites but is no longer recommended for these uses because severe toxicity may occur. /Included in US product label/

Neomycin is used topically in fixed-combination with corticosteroids and other anti-infectives for the treatment of corticosteroid-responsive dermatoses with secondary infection. /Included in US product label/

Neomycin is used topically in combination with other anti-infectives for the prevention or treatment of superficial infections of the skin caused by susceptible bacteria. Although minor skin infections and wounds usually heal without treatment, some minor skin wounds do not heal without therapy and it is impossible to determine at the time of injury which wounds will be self-healing. Therefore, some experts believe that, by reducing the number of superficial bacteria, topical anti-infectives are useful for preventing infection in minor skin injuries (e.g., cuts, scrapes, burns). The role, if any, of most topical anti-infectives for the treatment of superficial skin infections has not been fully elucidated, and systemic anti-infective therapy is required for the treatment of serious or extensive skin infections. Therefore, self-medication with topical anti-infectives for the treatment of superficial skin infections currently is not recommended. In addition, some clinicians caution that indiscriminate use of topical neomycin may result in the emergence of organisms resistant to the drug and other aminoglycosides. /Included in US product label/

Individuals with spinal cord injury (SCI) will sometimes develop bacterial organisms in the bladder that are resistant to oral antibiotics. This study evaluated the effectiveness of a 5-day course of intermittent neomycin/polymyxin bladder irrigation at eradicating or changing the bacterial sensitivity from parenteral to oral antibiotics. ... Nine of the 12 (75%) were considered to have successful irrigations because there was a change in culture sensitivity so that oral antibiotics would be effective post irrigation. This was statistically significant. There were no significant changes in colony counts or the number of WBCs. The authors concluded that while neomycin/polymyxin bladder irrigation did not change the type of organism, it was effective in changing resistance of most organisms. Individuals could then be treated with oral rather than iv or im antibiotics. /Neomycin/polymyxin/

VET: Because neomycin is more nephrotoxic and less effective against bacterial species than either gentamicin or amikacin, its use is generally limited to topical for skin, eyes, and ears, oral treatment of enteric infections, to reduce microbe numbers in the colon prior to colon surgery, and oral or enema administration to reduce ammonia-producing bacteria in the treatment of hepatic encephalopathy.

Pharmacology

Framycetin is an aminoglycoside antibiotic isolated from Streptomyces lavendulae (decaris), mainly containing neomycin B, with broad-spectrum antibacterial activity. Framycetin is used mostly as a topical preparation and is poorly absorbed. Upon parenteral administration, this agent can cause nephrotoxicity and ototoxicity.

Neomycin Sulfate is the sulfate salt form of neomycin, a broad spectrum aminoglycoside antibiotic derived from Streptomyces fradiae with antibacterial activity. Neomycin is an antibiotic complex consisting of 3 components: the two isomeric components B and C are the active components, and neomycin A is the minor component. Neomycin irreversibly binds to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit. As a result, this agent interferes with the assembly of initiation complex between mRNA and the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. In addition, neomycin induces misreading of the mRNA template and causes translational frameshift, thereby results in premature termination. This eventually leads to bacterial cell death.

Neomycin is a broad spectrum aminoglycoside antibiotic derived from Streptomyces fradiae with antibacterial activity. Neomycin is an antibiotic complex consisting of 3 components: the two isomeric components B and C are the active components, and neomycin A is the minor component. Neomycin irreversibly binds to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit. As a result, this agent interferes with the assembly of initiation complex between mRNA and the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. In addition, neomycin induces misreading of the mRNA template and causes translational frameshift, thereby results in premature termination. This eventually leads to bacterial cell death.

Framycetin Sulfate is the sulfate salt form of framycetin, an aminoglycoside antibiotic isolated from Streptomyces lavendulae (decaris), mainly containing neomycin B, with broad-spectrum antibacterial activity. Framycetin is used mostly as a topical preparation and is poorly absorbed. Upon parenteral administration, this agent can cause nephrotoxicity and ototoxicity.

MeSH Pharmacological Classification

ATC Code

A01 - Stomatological preparations

A01A - Stomatological preparations

A01AB - Antiinfectives and antiseptics for local oral treatment

A01AB08 - Neomycin

A - Alimentary tract and metabolism

A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents

A07A - Intestinal antiinfectives

A07AA - Antibiotics

A07AA01 - Neomycin

B - Blood and blood forming organs

B05 - Blood substitutes and perfusion solutions

B05C - Irrigating solutions

B05CA - Antiinfectives

B05CA09 - Neomycin

D - Dermatologicals

D06 - Antibiotics and chemotherapeutics for dermatological use

D06A - Antibiotics for topical use

D06AX - Other antibiotics for topical use

D06AX04 - Neomycin

D - Dermatologicals

D09 - Medicated dressings

D09A - Medicated dressings

D09AA - Medicated dressings with antiinfectives

D09AA01 - Framycetin

J - Antiinfectives for systemic use

J01 - Antibacterials for systemic use

J01G - Aminoglycoside antibacterials

J01GB - Other aminoglycosides

J01GB05 - Neomycin

R - Respiratory system

R01 - Nasal preparations

R01A - Decongestants and other nasal preparations for topical use

R01AX - Other nasal preparations

R01AX08 - Framycetin

R - Respiratory system

R02 - Throat preparations

R02A - Throat preparations

R02AB - Antibiotics

R02AB01 - Neomycin

S - Sensory organs

S01 - Ophthalmologicals

S01A - Antiinfectives

S01AA - Antibiotics

S01AA03 - Neomycin

S - Sensory organs

S01 - Ophthalmologicals

S01A - Antiinfectives

S01AA - Antibiotics

S01AA07 - Framycetin

S - Sensory organs

S02 - Otologicals

S02A - Antiinfectives

S02AA - Antiinfectives

S02AA07 - Neomycin

S - Sensory organs

S03 - Ophthalmological and otological preparations

S03A - Antiinfectives

S03AA - Antiinfectives

S03AA01 - Neomycin

Mechanism of Action

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

11004-65-2

119-04-0

Metabolism Metabolites

Associated Chemicals

Neomycin palmitate; 55298-68-5

Wikipedia

Drug Warnings

VET: Ototoxicity, neuromuscular blockade, and nephrotoxicity are reported most frequently; these effects may vary with the aminoglycoside and dose or interval used, but all members of the group are potentially toxic. Nephrotoxicity is of major concern and may result in renal failure due to acute tubular necrosis with secondary interstitial damage. Aminoglycosides accumulate in proximal tubular epithelial cells, where they are sequestered in lysosomes and interact with ribosomes, mitochondria, and other intracellular constituents to cause cell injury. The greater the ionization (eg, the more the amine groups and the lower the pH), the greater the active uptake. Kidneys must have a drug-free period to eliminate accumulated drugs. As such, persistence of aminoglycosides in plasma and thus urine is likely to predispose the tubular cells to toxicity, and the risk may by reduced by allowing plasma drug concentrations to drop below recommended concentrations (generally 1-2 ug/mL) before the next dose. Nonoliguric renal failure is the usual observation; it is generally reversible if damage is not sufficiently extensive to harm the basement membrane, although recovery may be prolonged. /Aminoglycosides/

VET: Renal function should be monitored during therapy; however, no indicator of renal disease is sufficiently sensitive to prevent continued damage once nephrotoxicity is detected. Polyuria, decreased urine osmolality, enzymuria, proteinuria, cylindruria, and increased fractional sodium excretion are indicative of aminoglycoside nephrotoxicity. Later, BUN and creatinine concentrations may be increased. Early changes or evidence of nephrotoxicity can be detected in 3-5 days, with more overt signs in 7-10 days. Several factors predispose to aminoglycoside nephrotoxicosis, including age (with young (especially the newborn foal) and old animals being sensitive), compromised renal function, total dose, duration of treatment, dehydration and hypovolemia, aciduria, acidosis, hypomagnesemia, severe sepsis or endotoxemia, concurrent administration of furosemide, and exposure to other potential nephrotoxins (eg, methoxyflurane, amphotericin B, cisplatinum, and perhaps some cephalosporins). In renal insufficiency, generally the interval between doses is prolonged (rather than reducing the dose) to minimize toxicity, while avoiding a negative impact on efficacy. Dosing in the morning may decrease toxicity in diurnal animals. The risk of toxicity is less in alkaline urine. Nephroactive drugs, including those that alter renal vascular response (eg, autoregulation) should be avoided or used cautiously (eg, NSAIDs, diuretics). Treatment with N-acetylcysteine should be considered. /Aminoglycosides/

VET: Aminoglycosides can cause ototoxicity, which may manifest as either auditory or vestibular dysfunction. Binding or damage to mitochondria plays a prominent role in ototoxicity. Vestibular injury leads to nystagmus, incoordination, and loss of the righting reflex. The lesion is often irreversible, although physiologic adaptation can occur. Ototoxicity is not unusual in people, but relevance to veterinary patients is not clear. Cats are particularly sensitive to the toxic vestibular effects, although occurrence at therapeutic concentrations after systemic administration is unlikely. However, aminoglycosides should not be administered topically into the ear unless the tympanic membrane is intact. Hearing impairment reflects permanent damage and loss of the hair cells in the organ of Corti. Loss of high-frequency hearing is followed by deafness, which may not be complete if sufficiently low doses or durations were used. Aminoglycosides should be avoided in working dogs that depend on hearing (eg, guide dogs). Factors increasing the risk of vestibular and cochlear damage are the same as for nephrotoxicity but also include preexisting acoustic or vestibular impairment and concurrent treatment with potentially ototoxic drugs. The ototoxic potential is greatest for gentamicin, sisomicin, and neomycin, and least for netilmicin. In people, treatment with N-acetylcysteine has deceased the risk of aminoglycoside ototoxicity. /Aminoglycosides/

For more Drug Warnings (Complete) data for Neomycin (39 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

Antibiotics can broadly be classified into the following categories: aminoglycosides, beta-lactams, macrolides, and tetracyclines, of which only the tetracylines do not use ion-exchange resins in their recovery from fermentation broths. /Ion-exchange resins/

General Manufacturing Information

Neomycin is a mixture of neomycin B (119-04-0) ... and neomycin C (66-86-4) ... Neomycin B is the main component.

Analytic Laboratory Methods

Analyte: neomycin sulfate; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification) /neomycin sulfate/

Analyte: neomycin sulfate; matrix: pharmaceutical preparation (oral solution); procedure: microbial assays (cylinder-plate method or turbidimetric method) (assay purity) /neomycin sulfate/

Analyte: neomycin sulfate; matrix: pharmaceutical preparation (oral solution); procedure: thin-layer chromatography with comparison to standards (chemical identification) /neomycin sulfate/

For more Analytic Laboratory Methods (Complete) data for Neomycin (20 total), please visit the HSDB record page.

Storage Conditions

Interactions

Oral neomycin may potentiate the effects of oral anticoagulants, possibly by interfering with GI absorption or synthesis of vitamin K. Prothrombin times should be monitored in patients receiving concomitant oral aminoglycoside and oral anticoagulant therapy, and dosage of the anticoagulant should be adjusted as required.

Systemic levels of neomycin (I) and erythromycin (II) were studied in 8 patients undergoing colon surgery who received oral neomycin sulfate (Mycifradin) and erythromycin base (E-Mycin), one g tablet each, 19, 18 and 9 hr preoperatively. Twelve samples from serum, one from wound muscle and one from the intestinal wall were obtained from each patient in the 26 hr after the initial dose. Considerable variation was observed among levels. The following means were calculated: peak serum levels were 3.4 and 0.59 ug/mL, muscle levels were 1.68 and 0.23 ucg/g and intestinal wall levels were 6.4 and 12.9 ug/g for II and I respectively. Observed times to peak levels were 19 and 12 hr after the initial dose for II and I respectively. The detectable systemic concentrations that result when these agents are given orally for bowel preparation before colon surgery may contribute to the drugs' efficacy.

Although the clinical importance is unclear, oral neomycin has been reported to decrease GI absorption of digoxin, but apparently does not affect the terminal plasma half-life of digoxin. Serum digoxin concentrations should be monitored in patients receiving oral neomycin.

For more Interactions (Complete) data for Neomycin (25 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Pillar CM, Stoneburner A, Shinabarger DL, Abbeloos E, Goby L, Bradley AJ. In vitro susceptibility of bovine mastitis pathogens to a combination of penicillin and framycetin: development of interpretive criteria for testing by broth microdilution and disk diffusion. J Dairy Sci. 2014 Oct;97(10):6594-607. doi: 10.3168/jds.2014-8027. Epub 2014 Aug 14. Erratum in: J Dairy Sci. 2015 May;98(5):3558. Bradley, Andrew J [added]. PubMed PMID: 25129497.

3: Nehete MN, Nipanikar S, Kanjilal AS, Kanjilal S, Tatke PA. Comparative efficacy of two polyherbal creams with framycetin sulfate on diabetic wound model in rats. J Ayurveda Integr Med. 2016 Apr-Jun;7(2):83-7. doi: 10.1016/j.jaim.2015.09.004. Epub 2016 Jul 21. PubMed PMID: 27449205; PubMed Central PMCID: PMC4969312.

4: Ahuja RB, Gupta A, Gur R. A prospective double-blinded comparative analysis of framycetin and silver sulphadiazine as topical agents for burns: a pilot study. Burns. 2009 Aug;35(5):672-6. doi: 10.1016/j.burns.2008.08.015. Epub 2009 May 13. PubMed PMID: 19443125.

5: Kudo F, Hoshi S, Kawashima T, Kamachi T, Eguchi T. Characterization of a radical S-adenosyl-L-methionine epimerase, NeoN, in the last step of neomycin B biosynthesis. J Am Chem Soc. 2014 Oct 1;136(39):13909-15. doi: 10.1021/ja507759f. Epub 2014 Sep 17. Erratum in: J Am Chem Soc. 2014 Dec 10;136(49):17356. PubMed PMID: 25230155.

6: Lomash V, Pant SC. A novel decontaminant and wound healant formulation of N,N'-dichloro-bis[2,4,6-trichlorophenyl]urea against sulfur mustard-induced skin injury. Wound Repair Regen. 2014 Jan-Feb;22(1):85-95. doi: 10.1111/wrr.12126. PubMed PMID: 24393156.

7: Prado WA, Rossaneis AC, Carvalho I, Zamoner LO, Corrado AP. Neamine and 2-deoxystreptamine neomycin derivatives exhibit antinociceptive activity in rat models of phasic, incision and neuropathic pain. J Pharm Pharmacol. 2015 Dec;67(12):1696-704. doi: 10.1111/jphp.12480. Epub 2015 Sep 17. PubMed PMID: 26376780.

8: Liu Y, Zhang X, An S, Wu Y, Hu G, Wu Y. Pharmacokinetics of neamine in rats and anti-cervical cancer activity in vitro and in vivo. Cancer Chemother Pharmacol. 2015 Mar;75(3):465-74. doi: 10.1007/s00280-014-2658-7. Epub 2015 Jan 1. PubMed PMID: 25552400.

9: Sautrey G, Zimmermann L, Deleu M, Delbar A, Souza Machado L, Jeannot K, Van Bambeke F, Buyck JM, Decout JL, Mingeot-Leclercq MP. New amphiphilic neamine derivatives active against resistant Pseudomonas aeruginosa and their interactions with lipopolysaccharides. Antimicrob Agents Chemother. 2014 Aug;58(8):4420-30. doi: 10.1128/AAC.02536-13. Epub 2014 May 27. PubMed PMID: 24867965; PubMed Central PMCID: PMC4136028.

10: Inoue R, Watanabe K, Katou T, Ikezawa Y, Hamasaki K. Nucleobase modified neamines with a lysine as a linker, their inhibition specificity for TAR-Tat derived from HIV-1. Bioorg Med Chem. 2015 May 1;23(9):2139-47. doi: 10.1016/j.bmc.2015.03.001. Epub 2015 Mar 7. PubMed PMID: 25819332.

11: Bastian AA, Warszawik EM, Panduru P, Arenz C, Herrmann A. Regioselective diazo-transfer reaction at the C3-position of the 2-desoxystreptamine ring of neamine antibiotics. Chemistry. 2013 Jul 8;19(28):9151-4. doi: 10.1002/chem.201300912. Epub 2013 May 27. PubMed PMID: 23712621.

12: Willis B, Arya DP. Recognition of RNA duplex by a neomycin-Hoechst 33258 conjugate. Bioorg Med Chem. 2014 Apr 1;22(7):2327-32. doi: 10.1016/j.bmc.2014.02.003. Epub 2014 Feb 18. PubMed PMID: 24630691.

13: Tsodikov OV, Green KD, Garneau-Tsodikova S. A random sequential mechanism of aminoglycoside acetylation by Mycobacterium tuberculosis Eis protein. PLoS One. 2014 Apr 3;9(4):e92370. doi: 10.1371/journal.pone.0092370. eCollection 2014. PubMed PMID: 24699000; PubMed Central PMCID: PMC3974725.

14: Dat AD, Poon F, Pham KB, Doust J. Aloe vera for treating acute and chronic wounds. Cochrane Database Syst Rev. 2012 Feb 15;(2):CD008762. doi: 10.1002/14651858.CD008762.pub2. Review. PubMed PMID: 22336851.

15: Bellanger A, Becquemin MH, Feldman D, Bertholon JF, Tankere F. [Optimization of aerosol therapy in otorhinolaryngology: stability and granulometry of dexamethasone-gomenol-framycetin solution]. Ann Otolaryngol Chir Cervicofac. 2001 Feb;118(1):45-53. French. PubMed PMID: 11240436.

16: Ilgu M, Fulton DB, Yennamalli RM, Lamm MH, Sen TZ, Nilsen-Hamilton M. An adaptable pentaloop defines a robust neomycin-B RNA aptamer with conditional ligand-bound structures. RNA. 2014 Jun;20(6):815-24. doi: 10.1261/rna.041145.113. Epub 2014 Apr 22. PubMed PMID: 24757168; PubMed Central PMCID: PMC4024636.

17: Murjaneh S, Waqar S, Kumudhan D, Simcock PR, Jacob JH. Intraocular framycetin sulphate ointment after sutureless clear corneal section phacoemulsification. Can J Ophthalmol. 2010 Feb;45(1):87-9. doi: 10.3129/i09-183. PubMed PMID: 20130726.

18: Bastian AA, Rodríguez-Pulido A, Gruszka A, Gerasimov JY, Herrmann A. Probing the shielding properties of aptameric protective groups. Chem Asian J. 2014 Aug;9(8):2225-31. doi: 10.1002/asia.201402327. Epub 2014 Jun 24. PubMed PMID: 24957252.

19: Dirdal M. Fucithalmic in acute conjunctivitis. Open, randomized comparison of fusidic acid, chloramphenicol and framycetin eye drops. Acta Ophthalmol (Copenh). 1987 Apr;65(2):129-33. PubMed PMID: 3300139.

20: Liu X, Chen Y, Fierke CA. A real-time fluorescence polarization activity assay to screen for inhibitors of bacterial ribonuclease P. Nucleic Acids Res. 2014 Nov 10;42(20):e159. doi: 10.1093/nar/gku850. Epub 2014 Sep 23. PubMed PMID: 25249623; PubMed Central PMCID: PMC4227764.